N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide
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Description
N-(3-acetylphenyl)-4-(N,N-diallylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- The synthesis of N-(4-acetylphenyl)benzene sulphonamide derivatives and their reactivity towards various nucleophiles has been studied, leading to the development of novel sulfonamide derivatives. Some chlorinated compounds in this category have shown significant in vitro antitumor activity against HepG2 and MCF-7 cell lines (Fahim & Shalaby, 2019).
Anticonvulsant Activity
- N-(2,6-dimethylphenyl)benzamide derivatives have demonstrated effective anticonvulsant properties in animal models. They work by antagonizing seizures induced by maximal electroshock (MES) and exhibit significant pharmacokinetic properties, including rapid metabolism and prolonged plasma concentration of the parent drug (Robertson et al., 1987).
Liquid Chromatographic Analysis
- A method for liquid chromatographic determination of 4-amino-N-(2,6-dimethylphenyl)-benzamide in rat serum and urine was developed, enabling pharmacokinetic studies of this compound (Dockens, Ravis, & Clark, 1987).
Structural and Theoretical Studies
- X-ray crystallographic analysis and Density Functional Theory (DFT) calculations have been used for structural elucidation and vibrational frequency analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, contributing to a better understanding of the molecular properties of related benzamide derivatives (Polo-Cuadrado et al., 2021).
Antimicrobial and Antifungal Activity
- Certain N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene)benzamides have been synthesized and shown to exhibit low to moderate antifungal activity, indicating potential applications in combating fungal infections (Saeed, Zaman, Jamil, & Mirza, 2008).
Properties
IUPAC Name |
N-(3-acetylphenyl)-4-[bis(prop-2-enyl)sulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-4-13-23(14-5-2)28(26,27)20-11-9-17(10-12-20)21(25)22-19-8-6-7-18(15-19)16(3)24/h4-12,15H,1-2,13-14H2,3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSWTHIEYODGDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC=C)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.